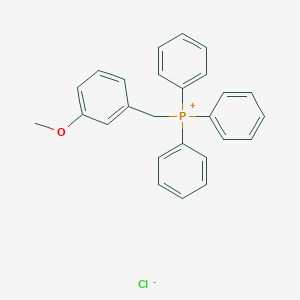

(3-Methoxybenzyl)triphenylphosphonium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methoxyphenyl)methyl-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24OP.ClH/c1-27-23-13-11-12-22(20-23)21-28(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYDLIVUYPUXBV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464948 | |

| Record name | [(3-Methoxyphenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18880-05-2 | |

| Record name | Phosphonium, [(3-methoxyphenyl)methyl]triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18880-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(3-Methoxyphenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Methoxybenzyl)triphenylphosphonium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Methoxybenzyl)triphenylphosphonium chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methoxybenzyl)triphenylphosphonium chloride is a quaternary phosphonium salt that serves as a vital reagent in modern organic synthesis. Its utility is most prominently showcased in the Wittig reaction, a cornerstone method for the stereoselective synthesis of alkenes from aldehydes and ketones. The presence of the 3-methoxybenzyl group imparts specific reactivity and solubility characteristics to the corresponding phosphorus ylide, making it a valuable tool for the construction of complex molecular architectures, including pharmacologically active stilbene derivatives. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and application in the Wittig reaction, and a discussion of its relevance in contemporary chemical research.

Core Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 18880-05-2 | [1][2] |

| Molecular Formula | C₂₆H₂₄ClOP | [1][2][3] |

| Molecular Weight | 418.90 g/mol | [1][3] |

| Appearance | White to almost white crystalline powder | [1][4] |

| Melting Point | 268-272 °C (with decomposition) | [4][5] |

| Purity | Typically ≥98% (by HPLC) | [1] |

Storage and Stability: The compound should be stored at room temperature in a cool, dark, and dry place under an inert atmosphere.[4] It is a stable solid, though hygroscopic tendencies are common for phosphonium salts.

Spectroscopic Characterization

A definitive spectroscopic characterization is essential for confirming the identity and purity of this compound. While a complete set of spectra for the compound itself is not widely published, the expected spectral features can be inferred from data on closely related structures and reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the triphenylphosphonium group (multiplets in the aromatic region, typically ~7.5-8.0 ppm), the 3-methoxybenzyl group (aromatic protons with distinct splitting patterns, a singlet for the methoxy group around 3.8 ppm, and a doublet for the benzylic methylene protons coupled to the phosphorus atom), and the benzylic protons themselves. A published ¹H NMR spectrum of a product derived from this compound provides some insight into the expected chemical shifts for the benzyl moiety.[6]

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the triphenylphosphonium and 3-methoxybenzyl groups, the methoxy carbon, and the benzylic carbon, which will appear as a doublet due to coupling with the phosphorus atom.

-

³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing phosphonium salts. For benzyltriphenylphosphonium chloride, a sharp singlet is observed around δ 23.8 ppm (relative to 85% H₃PO₄).[7] A similar chemical shift is anticipated for this compound.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching and bending vibrations, C-O stretching of the methoxy group, and vibrations associated with the P-C bonds.

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion corresponding to the cation, [(C₆H₅)₃PCH₂(C₆H₄OCH₃)]⁺.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between triphenylphosphine and 3-methoxybenzyl chloride. The lone pair of electrons on the phosphorus atom attacks the electrophilic benzylic carbon, displacing the chloride ion.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the synthesis of benzyltriphenylphosphonium salts.

Materials:

-

3-Methoxybenzyl chloride

-

Triphenylphosphine (PPh₃)

-

Anhydrous toluene

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

Addition of Benzyl Chloride: To the stirred solution, add 3-methoxybenzyl chloride (1.0-1.1 eq).

-

Reaction: Heat the reaction mixture to reflux. The phosphonium salt will precipitate out of the solution as a white solid as the reaction progresses. The reaction is typically allowed to proceed for 12-24 hours to ensure complete conversion.

-

Isolation: After cooling the reaction mixture to room temperature, the solid product is collected by vacuum filtration.

-

Washing and Drying: The collected solid is washed with fresh toluene and then with a non-polar solvent such as hexane or diethyl ether to remove any unreacted starting materials. The purified this compound is then dried under vacuum.

Causality Behind Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the starting materials and the product.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the Sₙ2 reaction to occur at a reasonable rate.

-

Washing Steps: Washing with toluene removes any residual starting materials that may be soluble in the hot solvent but less so at room temperature. The subsequent wash with a non-polar solvent helps to remove any remaining non-polar impurities.

Application in the Wittig Reaction

The primary application of this compound is as a precursor to the corresponding phosphorus ylide (or phosphorane) for use in the Wittig reaction. The ylide is typically generated in situ by treating the phosphonium salt with a strong base. This highly nucleophilic ylide then reacts with an aldehyde or ketone to form an alkene and triphenylphosphine oxide.

Caption: General workflow of the Wittig reaction.

Experimental Protocol: Synthesis of a Stilbene Derivative via the Wittig Reaction

This protocol describes a representative Wittig reaction between the ylide derived from this compound and an aromatic aldehyde to synthesize a stilbene derivative.

Materials:

-

This compound

-

An appropriate aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde)

-

A strong base (e.g., sodium methoxide in methanol, or n-butyllithium in THF)

-

Anhydrous solvent (e.g., methanol or THF)

-

Dichloromethane

-

Water

-

Brine

Procedure:

-

Ylide Generation:

-

Using Sodium Methoxide: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, suspend this compound (1.1 eq) in anhydrous methanol. To this stirred suspension, add a solution of sodium methoxide (1.1 eq) in methanol at room temperature. The formation of the deep red-colored ylide indicates a successful reaction.

-

Using n-Butyllithium: In a flame-dried, inert atmosphere flask, suspend this compound (1.1 eq) in anhydrous THF. Cool the suspension to 0°C or -78°C and add n-butyllithium (1.1 eq) dropwise. Allow the mixture to stir for a period to ensure complete ylide formation.

-

-

Reaction with Aldehyde: To the solution of the ylide, add a solution of the aromatic aldehyde (1.0 eq) in the same anhydrous solvent dropwise at the same temperature.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting aldehyde.

-

Workup:

-

Quench the reaction by adding water.

-

If methanol was used as the solvent, it may be partially removed under reduced pressure.

-

Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: The crude product, which is a mixture of the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific stilbene derivative synthesized.

Causality Behind Experimental Choices:

-

Inert Atmosphere and Anhydrous Conditions: The phosphorus ylide is highly reactive and sensitive to moisture and atmospheric oxygen. Therefore, the reaction must be carried out under an inert atmosphere with anhydrous solvents and reagents.

-

Choice of Base and Solvent: The choice of base and solvent can influence the stereoselectivity of the Wittig reaction. Non-stabilized ylides, such as the one derived from this compound, often lead to a mixture of (Z)- and (E)-alkenes. The use of polar aprotic solvents and salt-free conditions can favor the formation of the (Z)-isomer.

-

Purification: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can often be challenging to separate from the desired product due to its polarity. Column chromatography is a standard and effective method for its removal.

Applications in Complex Molecule Synthesis

The Wittig reaction employing this compound and its analogs is a powerful strategy for the synthesis of various natural products and biologically active molecules. A notable example is its application in the synthesis of combretastatins and their derivatives. Combretastatins are a class of stilbene-based natural products that exhibit potent anticancer activity by inhibiting tubulin polymerization. The synthesis of the core stilbene scaffold of these molecules often relies on a Wittig reaction between a suitably substituted benzaldehyde and a benzyltriphenylphosphonium salt.

Caption: Synthetic route to combretastatin analogs.

Safety and Handling

This compound is classified as a skin and eye irritant.[3] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a fume hood. Wash hands thoroughly after handling.

-

In Case of Contact:

-

Skin Contact: Wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its primary role as a precursor to a Wittig reagent enables the efficient construction of carbon-carbon double bonds, providing access to a wide array of stilbene derivatives and other complex molecules. A comprehensive understanding of its physical properties, coupled with well-defined protocols for its synthesis and application, empowers researchers to effectively utilize this compound in their synthetic endeavors, from fundamental methodology development to the synthesis of biologically active targets.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound | C26H24ClOP | CID 11407464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methoxybenzyltriphenylphosphonium chloride | 18880-05-2 [amp.chemicalbook.com]

- 5. This compound | 18880-05-2 | TCI Deutschland GmbH [tcichemicals.com]

- 6. rsc.org [rsc.org]

- 7. P-31 NMR Spectrum [acadiau.ca]

An In-depth Technical Guide to (3-Methoxybenzyl)triphenylphosphonium chloride (CAS: 18880-05-2) for Advanced Organic Synthesis

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on (3-Methoxybenzyl)triphenylphosphonium chloride. It delves into the compound's synthesis, physicochemical properties, core applications—particularly the Wittig reaction—and critical safety protocols, providing actionable insights for laboratory and developmental applications.

Introduction and Overview

This compound is a quaternary phosphonium salt distinguished by its utility as a precursor to a Wittig reagent.[1] The presence of the 3-methoxybenzyl group allows for the introduction of this specific moiety into target molecules, a common step in the synthesis of complex organic structures, including pharmacologically active compounds. Its primary application lies in the olefination of aldehydes and ketones to form stilbene-like structures.[2][3][4][5] The methoxy group on the benzyl ring enhances its solubility in common organic solvents, making it a versatile and reactive reagent in various synthetic contexts.[1]

Chemical Identity and Significance

This compound, identified by CAS number 18880-05-2, is a cornerstone reagent for creating carbon-carbon double bonds.[1] Its role is pivotal in constructing the core scaffolds of numerous molecules, including resveratrol analogues, which are studied for their potential therapeutic properties.[2][3][5][6] The ability to form alkenes with predictable regiochemistry makes it an invaluable tool in multi-step synthesis where precision is paramount.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for its proper handling, storage, and application in experimental setups.

| Property | Value | Source |

| CAS Number | 18880-05-2 | [1][7] |

| Molecular Formula | C₂₆H₂₄ClOP | [1][7] |

| Molecular Weight | 418.90 g/mol | [1][7] |

| Appearance | White to almost white crystalline powder | [1][8] |

| Melting Point | 268 °C (decomposes) | [8] |

| Purity | ≥98% | [1][8] |

| Storage | Room temperature, in a cool, dark place | [1][9] |

Synthesis and Characterization

The synthesis of this compound is a straightforward nucleophilic substitution reaction (Sₙ2) between triphenylphosphine and 3-methoxybenzyl chloride.[10] This reaction is a classic example of phosphonium salt formation, which is the initial step in preparing a Wittig reagent.[11]

Synthetic Pathway

The synthesis involves the attack of the nucleophilic phosphorus atom of triphenylphosphine on the electrophilic benzylic carbon of 3-methoxybenzyl chloride.

Caption: Sₙ2 synthesis of the target phosphonium salt.

Detailed Laboratory Synthesis Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Triphenylphosphine (1.0 eq)

-

3-Methoxybenzyl chloride (1.05 eq)

-

Anhydrous Toluene or Acetonitrile (solvent)

-

Stir bar

-

Round-bottom flask with reflux condenser

-

Heating mantle

Procedure:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous toluene.

-

Addition of Reagent: Add 3-methoxybenzyl chloride to the stirred solution.

-

Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 12-24 hours. The product will precipitate out of the solution as a white solid.

-

Isolation: After cooling the reaction mixture to room temperature, collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold diethyl ether or hexane to remove any unreacted starting materials.

-

Drying: Dry the purified white solid under vacuum to yield this compound.

Causality: The use of an anhydrous solvent is critical to prevent hydrolysis of the reagents and product. Refluxing provides the necessary activation energy for the Sₙ2 reaction to proceed to completion. The choice of a non-polar solvent like toluene facilitates the precipitation of the highly polar phosphonium salt product, simplifying its isolation.

The Wittig Reaction: Mechanism and Application

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[10][11][12] The reaction's significance lies in its reliability and the high degree of control it offers over the location of the newly formed double bond.

Core Mechanism: From Phosphonium Salt to Alkene

The process begins with the deprotonation of the phosphonium salt to form a phosphorus ylide, which then reacts with a carbonyl compound.

Caption: The generalized mechanism of the Wittig reaction.

Generation of the Ylide: A Practical Guide

The formation of the phosphorus ylide is the critical activation step.

Protocol:

-

Suspension: Suspend this compound in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether in a flame-dried, inert-atmosphere flask.

-

Cooling: Cool the suspension to 0°C or -78°C, depending on the base used.

-

Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to the suspension. The appearance of a deep red or orange color typically indicates the formation of the ylide.[5]

-

Reaction with Carbonyl: After stirring for 30-60 minutes, the aldehyde or ketone, dissolved in the same anhydrous solvent, is added slowly to the ylide solution.

-

Quenching: The reaction is allowed to warm to room temperature and then quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

Trustworthiness: This protocol is self-validating. The distinct color change upon ylide formation provides a clear visual confirmation that the reagent is ready for reaction. The subsequent disappearance of this color upon addition of the carbonyl compound indicates that the reaction is proceeding.

Application in the Synthesis of Resveratrol Analogues

This compound is frequently used to synthesize methoxylated stilbenes, which are analogues of the natural product resveratrol.[2][3][4][6] These compounds are of significant interest in medicinal chemistry. For example, reacting the corresponding ylide with an appropriate benzaldehyde derivative yields the stilbene core structure. The trans-isomer is often the thermodynamically more stable and desired product.[3][5]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified as a skin and eye irritant.[7][9]

Hazard Identification

| Hazard Class | Statement | GHS Pictogram |

| Skin Irritation | H315: Causes skin irritation | Warning |

| Eye Irritation | H319: Causes serious eye irritation | Warning |

Data sourced from supplier Safety Data Sheets (SDS).[7][9]

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to prevent dust dispersion.[9][13]

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

-

Incompatible Materials: Store away from strong oxidizing agents.[9][13]

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dry, and dark place.[9]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[13]

Troubleshooting and Expert Insights

Common Experimental Challenges

-

Low Ylide Formation: This is often due to wet solvents or reagents. Ensure all glassware is flame-dried and solvents are freshly distilled or from a solvent purification system. The phosphonium salt should be dried under vacuum before use.

-

Low Reaction Yield: Sterically hindered ketones react more slowly than aldehydes.[11] For these substrates, longer reaction times or higher temperatures may be necessary. Alternatively, a more reactive phosphonate ylide (as used in the Horner-Wadsworth-Emmons reaction) might be a better choice.

-

Mixture of E/Z Isomers: The stereochemical outcome of the Wittig reaction can be complex. Non-stabilized ylides (like the one from this salt) tend to favor the formation of Z-alkenes under salt-free conditions, while stabilized ylides favor E-alkenes.[3] The presence of lithium salts can also influence the ratio.[11] Careful selection of solvent and base is key to controlling stereoselectivity.

Optimizing Reaction Yields

To improve yields, consider in situ preparation of the Wittig reagent where the ylide is generated in the presence of the carbonyl compound.[11] This can be particularly effective for less stable ylides. Additionally, purification of the final alkene product from the triphenylphosphine oxide byproduct can be challenging. Chromatography on silica gel is the standard method, but crystallization can also be effective if the product is a solid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. vapourtec.com [vapourtec.com]

- 3. biomedres.us [biomedres.us]

- 4. researchgate.net [researchgate.net]

- 5. biomedres.us [biomedres.us]

- 6. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C26H24ClOP | CID 11407464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide on the Core Mechanism of Action of (3-Methoxybenzyl)triphenylphosphonium Chloride

Abstract

(3-Methoxybenzyl)triphenylphosphonium chloride is a pivotal reagent in modern organic synthesis, primarily recognized for its role in the Wittig reaction. This technical guide provides an in-depth exploration of its core mechanism of action, tailored for researchers, scientists, and professionals in drug development. Moving beyond a mere procedural outline, this document elucidates the causal relationships behind experimental choices, the stereochemical intricacies of the reaction, and the subtle yet significant influence of the 3-methoxy substituent. Through a synthesis of established principles and field-proven insights, this guide aims to serve as an authoritative resource for leveraging this versatile reagent in the synthesis of complex molecular architectures.

Introduction: The Quintessential Role in Olefin Synthesis

This compound, a quaternary phosphonium salt, is a cornerstone reagent for the construction of carbon-carbon double bonds.[1][2] Its primary and most significant mechanism of action is realized through the Wittig reaction, a Nobel Prize-winning transformation that converts aldehydes and ketones into alkenes.[3] This reaction's prominence stems from its reliability and the high degree of regioselectivity it offers, ensuring the double bond is formed at a specific, predetermined location.[4] This guide will dissect the multi-step mechanism of the Wittig reaction as facilitated by this compound, from the initial activation to the final stereochemical outcome.

The Core Mechanism: A Journey from Phosphonium Salt to Alkene

The transformation of a carbonyl compound to an alkene using this compound is not a single-step event but a carefully orchestrated sequence of chemical reactions. The overall process can be understood in two principal stages: the formation of the phosphorus ylide and the subsequent reaction of the ylide with a carbonyl compound.

Stage 1: Generation of the Phosphorus Ylide

The phosphonium salt itself is a stable, crystalline solid but is not the reactive species in the Wittig reaction. It serves as a precursor to the highly reactive phosphorus ylide (also known as a phosphorane). This transformation is achieved by deprotonation of the carbon atom situated between the phosphorus and the 3-methoxyphenyl group, which is rendered acidic by the powerful electron-withdrawing effect of the adjacent positively charged phosphonium group.[5]

Experimental Protocol: Ylide Formation

-

Reagent Preparation: this compound is suspended in an anhydrous, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The exclusion of water and oxygen is critical as the ylide is highly reactive and will be quenched by protic sources.[6]

-

Addition of Base: A strong base is required to abstract the acidic α-proton. Common choices include organolithium reagents (like n-butyllithium), sodium hydride (NaH), or sodium amide (NaNH2).[7] For benzyl-substituted phosphonium salts, which are more acidic than simple alkyl derivatives, stronger bases like sodium hydroxide can sometimes be employed, particularly in two-phase systems.[2][8] The base is added slowly at a reduced temperature (e.g., 0 °C or -78 °C) to control the exothermic reaction.

-

Ylide Formation: The base removes a proton from the benzylic carbon, resulting in the formation of the neutral ylide. This species is a resonance-stabilized zwitterion, with a carbanionic character that makes it a potent nucleophile.[3] The resulting solution often develops a characteristic color (frequently red or orange), indicating the presence of the ylide.

The structure of the generated ylide is depicted below:

Caption: Formation of the phosphorus ylide.

Stage 2: The Wittig Reaction Cascade

Once formed, the nucleophilic ylide readily attacks the electrophilic carbon of a carbonyl group (aldehyde or ketone). This initiates a sequence of events culminating in the formation of the alkene and triphenylphosphine oxide. The immense thermodynamic driving force for this reaction is the formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide.

The modern understanding of the Wittig mechanism, particularly in lithium salt-free conditions, favors a concerted [2+2] cycloaddition pathway. This model proposes the direct formation of a four-membered ring intermediate, the oxaphosphetane.

Caption: The Wittig reaction pathway.

The key steps in this stage are:

-

Nucleophilic Attack and Cycloaddition: The ylide attacks the carbonyl carbon, and simultaneously, the carbonyl oxygen attacks the phosphorus atom. This concerted process passes through a puckered, four-centered transition state to form the oxaphosphetane intermediate.

-

Cycloreversion: The oxaphosphetane is unstable and rapidly collapses in a concerted cycloreversion reaction. This breaks the carbon-phosphorus and carbon-oxygen single bonds, while forming a new carbon-carbon pi bond (the alkene) and a phosphorus-oxygen pi bond (triphenylphosphine oxide).

The Crucial Role of the 3-Methoxy Substituent and Stereoselectivity

The stereochemical outcome of the Wittig reaction—that is, the ratio of E to Z isomers in the resulting alkene—is a critical consideration for synthetic chemists. This is largely determined by the stability of the phosphorus ylide.[7]

-

Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable and tend to give the thermodynamically favored E-alkene.[7]

-

Unstabilized Ylides: Ylides with alkyl or hydrogen substituents are less stable and more reactive, typically leading to the kinetically favored Z-alkene.[7]

The ylide derived from this compound is generally classified as semi-stabilized or unstabilized . The benzyl group itself provides some resonance stabilization. The 3-methoxy group, being an electron-donating group, slightly destabilizes the carbanion of the ylide through an inductive effect, making it more reactive and generally favoring the formation of the Z-alkene. However, the stereochemical outcome can be influenced by several factors.

A study on the Wittig reaction of benzyltriphenylphosphonium chloride with various substituted benzaldehydes in a two-phase system (dichloromethane/water with NaOH) provides valuable insights. It was observed that the electronic nature of the substituents on the benzaldehyde influences the cis/trans (Z/E) ratio of the resulting stilbene.[8] When aromatic aldehydes are used, there is a general preference for the formation of the cis (Z) isomer.[8] The presence of an electron-donating group like methoxy on the phosphonium salt would be expected to further enhance this preference for the Z-isomer due to the increased reactivity of the ylide.

Table 1: Factors Influencing Stereoselectivity

| Factor | Influence on this compound reactions |

| Ylide Stability | Semi-stabilized/unstabilized, favoring Z-alkene formation. |

| Reaction Conditions | Salt-free conditions generally enhance Z-selectivity. |

| Solvent | Aprotic, non-polar solvents often favor Z-alkene formation. |

| Base | The choice of base can impact aggregation and reaction intermediates. |

| Carbonyl Substrate | Aromatic aldehydes tend to yield higher proportions of the Z-isomer compared to aliphatic aldehydes.[8] |

Experimental Protocol: Synthesis of a 3-Methoxystilbene Derivative

This protocol provides a representative procedure for the Wittig reaction between this compound and an aromatic aldehyde.

Workflow: Wittig Olefination

Caption: A typical experimental workflow for a Wittig reaction.

Step-by-Step Methodology:

-

Preparation: To a stirred suspension of this compound (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add n-butyllithium (1.1 equivalents) dropwise.

-

Ylide Generation: Stir the resulting mixture at 0 °C for 1 hour. The formation of a colored solution indicates ylide generation.

-

Reaction with Aldehyde: Add a solution of the desired aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to separate the alkene isomers and remove the triphenylphosphine oxide byproduct.[1]

Beyond the Wittig Reaction: Alternative Mechanisms and Applications

While the Wittig reaction is its primary application, the lipophilic cationic nature of this compound makes it a candidate for other applications, such as a phase-transfer catalyst and in biological studies for targeted drug delivery. However, these are outside the scope of its primary chemical mechanism of action in synthesis.

It is also worth noting the Horner-Wadsworth-Emmons (HWE) reaction , a common alternative to the Wittig reaction. The HWE reaction utilizes a phosphonate ester instead of a phosphonium salt and generally provides excellent selectivity for the E-alkene, making it a complementary tool for olefin synthesis.

Conclusion

This compound is a powerful and versatile reagent whose mechanism of action is intrinsically linked to the Wittig reaction. A thorough understanding of the ylide generation, the [2+2] cycloaddition to form the oxaphosphetane, and the factors governing stereoselectivity is paramount for its effective application. The 3-methoxy substituent renders the corresponding ylide more reactive, generally favoring the formation of Z-alkenes, a crucial piece of information for strategic synthetic planning. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently and effectively utilize this important synthetic tool.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. d.web.umkc.edu [d.web.umkc.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. squ.elsevierpure.com [squ.elsevierpure.com]

- 7. Full text of "Tetrahedron Letters 1989: Vol 30 Index" [archive.org]

- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]

Structure and properties of (3-Methoxybenzyl)triphenylphosphonium salt

An In-Depth Technical Guide to (3-Methoxybenzyl)triphenylphosphonium Salt for Advanced Research Applications

Authored by: A Senior Application Scientist

Foreword: Beyond a Reagent - A Molecular Tool

In the landscape of modern organic synthesis and medicinal chemistry, certain reagents transcend their roles as mere reactants to become enabling tools for complex molecular construction and biological inquiry. (3-Methoxybenzyl)triphenylphosphonium salt, most commonly encountered as its chloride or bromide variant, is a prime example of such a tool. While it is fundamentally a precursor for the Wittig reaction—a cornerstone of alkene synthesis—its utility has expanded significantly.[1][2][3] The lipophilic, cationic nature of the triphenylphosphonium moiety has opened new avenues in drug development, particularly for targeting mitochondria.[4][5][6]

This guide is designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of facts to provide a deeper understanding of the structure, properties, and reactivity of this versatile salt. We will explore the causality behind synthetic protocols, delve into the mechanistic nuances of its core reactions, and contextualize its application in the demanding field of pharmaceutical sciences.

Molecular Profile and Physicochemical Characteristics

Understanding the fundamental properties of a reagent is critical for its effective application. The (3-Methoxybenzyl)triphenylphosphonium cation's structure is a careful balance of steric and electronic features that dictate its reactivity and physical behavior.

Structural and Chemical Identity

The molecule consists of a central phosphorus atom bonded to three phenyl rings and one 3-methoxybenzyl group, forming a tetrahedral geometry. This arrangement creates a bulky, sterically hindered cation. The positive charge is delocalized across the phenyl rings, contributing to its stability and lipophilicity.[5]

-

IUPAC Name: (3-methoxyphenyl)methyl-triphenylphosphanium chloride[7]

-

CAS Number: 18880-05-2[7]

-

Molecular Formula: C₂₆H₂₄ClOP[7]

Physicochemical Data

The quantitative properties of (3-Methoxybenzyl)triphenylphosphonium chloride are summarized below. These data are essential for experimental design, including solvent selection and purification strategies.

| Property | Value | Source |

| Molecular Weight | 418.9 g/mol | [7] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 268 °C (with decomposition) | |

| Purity | Typically >98.0% |

Spectral Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule.

-

¹H NMR: The proton NMR spectrum is characterized by complex multiplets in the aromatic region (7.5-8.0 ppm) corresponding to the protons of the three triphenylphosphine rings. The methoxy group (-OCH₃) protons typically appear as a sharp singlet around 3.8 ppm. The benzylic methylene protons (-CH₂-P) adjacent to the phosphorus atom are also distinctive, often appearing as a doublet due to coupling with the ³¹P nucleus.

-

¹³C NMR: The carbon spectrum will show a number of signals in the aromatic region. The methoxy carbon signal is expected around 55 ppm. The benzylic carbon will be coupled to phosphorus.

-

³¹P NMR: The phosphorus-31 NMR spectrum is a key identifier for phosphonium salts. It typically shows a single resonance, confirming the presence of the tetracoordinate phosphorus atom.[8][9]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic rings, C-O stretching for the methoxy group, and vibrations associated with the P-Ph bonds.

Synthesis: From Precursors to Phosphonium Salt

The most common and reliable method for synthesizing (3-Methoxybenzyl)triphenylphosphonium salts is through a direct Sₙ2 reaction between triphenylphosphine and a suitable 3-methoxybenzyl halide.[3][10]

Synthesis Workflow Diagram

The following diagram illustrates the straightforward, two-component synthesis pathway.

Caption: Sₙ2 synthesis of the target phosphonium salt.

Detailed Experimental Protocol

This protocol provides a robust method for laboratory-scale synthesis.

Objective: To synthesize this compound.

Materials:

-

Triphenylphosphine (1.0 eq)

-

3-Methoxybenzyl chloride (1.05 eq)

-

Anhydrous Toluene (or Acetonitrile)

-

Diethyl ether (for washing)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Reactor Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. Causality: An inert atmosphere is crucial as triphenylphosphine can slowly oxidize in air at elevated temperatures.

-

Reagent Addition: Charge the flask with triphenylphosphine (1.0 eq) and anhydrous toluene. Stir the mixture until the phosphine is fully dissolved.

-

Initiation: Add 3-Methoxybenzyl chloride (1.05 eq) to the solution. A slight excess of the alkyl halide ensures complete consumption of the more valuable triphenylphosphine.

-

Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 12-24 hours. The solid phosphonium salt product will precipitate from the solution as it forms. Causality: The Sₙ2 reaction rate is significantly increased at higher temperatures. Toluene is a good solvent choice as the starting materials are soluble, but the ionic product is not, driving the reaction forward via Le Châtelier's principle.

-

Isolation: After the reaction period, cool the mixture to room temperature, then further cool in an ice bath to maximize precipitation.

-

Purification: Collect the white solid product by vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether to remove any unreacted starting materials and triphenylphosphine oxide. Causality: Diethyl ether is an excellent washing solvent as the nonpolar starting materials are soluble in it, while the highly polar phosphonium salt is insoluble.

-

Drying: Dry the purified white solid under vacuum to yield the final product.

The Wittig Reaction: A Pillar of Alkene Synthesis

The primary application of (3-Methoxybenzyl)triphenylphosphonium salt is as a precursor to a phosphorus ylide (or phosphorane), the key intermediate in the Wittig reaction.[1][2][11] This reaction is unparalleled for its ability to form a carbon-carbon double bond at a specific location by coupling a carbonyl compound with the ylide.

Mechanistic Pathway

The reaction proceeds through a well-established, multi-step mechanism.

Caption: The two-stage mechanism of the Wittig Reaction.

Mechanistic Insights:

-

Ylide Generation: The process begins with the deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom. This requires a strong base (e.g., n-butyllithium, sodium hydride) as the pKa of this proton is relatively high.[10][12] The choice of base and solvent can influence the stereochemical outcome (E/Z ratio) of the final alkene.[11][12]

-

Cycloaddition: The resulting ylide, a nucleophilic carbanion, attacks the electrophilic carbonyl carbon of an aldehyde or ketone. Modern understanding favors a concerted [2+2] cycloaddition mechanism, directly forming a four-membered oxaphosphetane intermediate under lithium-free conditions.[2]

-

Decomposition: The oxaphosphetane intermediate is unstable and rapidly collapses. The thermodynamic driving force for this step is the formation of the extremely stable phosphorus-oxygen double bond in the byproduct, triphenylphosphine oxide (TPO), which propels the reaction to completion.[3]

Sample Protocol: Wittig Olefination

Objective: To synthesize 3-methoxy-stilbene from benzaldehyde using this compound.

Materials:

-

This compound (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Benzaldehyde (1.0 eq)

-

Standard aqueous workup and extraction solvents (e.g., ethyl acetate, brine)

Procedure:

-

Ylide Preparation: Suspend the phosphonium salt (1.0 eq) in anhydrous THF in a dry, inert-atmosphere flask. Cool the suspension to 0°C.

-

Deprotonation: Carefully add NaH (1.1 eq) portion-wise. Self-Validation: The formation of the ylide is typically accompanied by a color change to deep red or orange and the evolution of hydrogen gas. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete ylide formation.

-

Carbonyl Addition: Cool the ylide solution back to 0°C. Add benzaldehyde (1.0 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Self-Validation: The disappearance of the ylide's characteristic color indicates the reaction is proceeding.

-

Quenching & Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.

Applications in Drug Development and Medicinal Chemistry

The triphenylphosphonium (TPP) cation is not merely an inert scaffold; it is a functional "mitochondriotropic" vector. This property has made TPP-containing molecules, including our subject compound, valuable in pharmaceutical research.[1][4][13]

Mitochondrial Targeting

Mitochondria maintain a large negative membrane potential. Delocalized lipophilic cations, like the TPP moiety, can readily pass through cellular and mitochondrial membranes and accumulate within the mitochondrial matrix, driven by this potential.[5][6] This allows for the targeted delivery of therapeutic agents directly to the mitochondria, which are implicated in numerous diseases, including cancer and neurodegenerative disorders.[4][13]

Caption: Use of the TPP cation for targeted drug delivery to mitochondria.

Synthetic Building Block

Beyond its direct use, (3-Methoxybenzyl)triphenylphosphonium salt is a versatile building block. The Wittig reaction enables its incorporation into larger, more complex molecules. The resulting stilbene-like structures can serve as scaffolds for developing novel therapeutics, such as anticancer chalcones or inhibitors of specific signaling pathways.[1][14] The methoxy group provides a handle for further chemical modification, allowing for the fine-tuning of a drug candidate's properties.

Safety, Handling, and Storage

Proper handling of phosphonium salts is essential for laboratory safety. While not acutely toxic, they are irritants and require careful management.[15][16]

Hazard Identification:

-

Skin Irritation: Causes skin irritation (H315).[7]

-

Eye Irritation: Causes serious eye irritation (H319).[7]

-

Allergic Reaction: May cause an allergic skin reaction.[15]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile or fluorinated rubber gloves, and safety glasses or goggles.[15]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]

-

Spills: In case of a spill, contain the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable container for disposal. Avoid generating dust.[15]

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical Evaluation of Novel Triphenylphosphonium Salts with Broad-Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C26H24ClOP | CID 11407464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Triphenyl(3,4,5-trimethoxybenzyl)phosphonium chloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. cloudfront.zoro.com [cloudfront.zoro.com]

Basic principles of the Wittig reaction with phosphonium salts

This guide provides an in-depth exploration of the Wittig reaction, a cornerstone of modern organic synthesis for the stereoselective formation of carbon-carbon double bonds. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles of the reaction, from the generation of phosphonium ylides to the mechanistic nuances that govern its stereochemical outcome. We will delve into the practical aspects of experimental design, offering field-proven insights to empower you in your synthetic endeavors.

Introduction: The Power of the Phosphonium Ylide

Discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, the Wittig reaction has become an indispensable tool for converting aldehydes and ketones into alkenes.[1][2] Its significance lies in its reliability and the predictable placement of the newly formed double bond, a critical feature in the synthesis of complex molecules, including numerous pharmaceuticals and natural products.[3][4] The reaction's versatility stems from the use of a phosphorus ylide, a species with adjacent positive and negative charges, which acts as a potent carbon nucleophile.[5][6]

The core transformation involves the reaction of a carbonyl compound with a triphenyl phosphonium ylide, often referred to as a Wittig reagent, to yield an alkene and triphenylphosphine oxide.[2] The thermodynamic stability of the triphenylphosphine oxide byproduct is a major driving force for this reaction.[7]

The Heart of the Reaction: Mechanism and Key Intermediates

The currently accepted mechanism for the Wittig reaction, particularly under lithium-salt-free conditions, proceeds through a concerted [2+2] cycloaddition pathway.[8][9] This understanding has evolved from earlier hypotheses that involved a betaine intermediate.[10] While betaines may play a role under certain conditions, especially in the presence of lithium salts, the direct formation of an oxaphosphetane intermediate is now widely supported by experimental and computational evidence.[9][10][11]

The reaction can be broken down into two primary stages:

-

Nucleophilic Attack and Cycloaddition: The nucleophilic carbon of the phosphonium ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[12][13] This leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[8][13]

-

Cycloreversion: The oxaphosphetane intermediate is unstable and rapidly decomposes in a process known as a reverse [2+2] cycloaddition.[12] This fragmentation yields the final alkene product and the highly stable triphenylphosphine oxide.[12]

dot graph Wittig_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Reactants Ylide [label=<

Phosphonium Ylide Ph₃P⁺-C⁻HR

]; Carbonyl [label=<

Aldehyde/Ketone R'₂C=O

];

// Intermediate Oxaphosphetane [label=<

Oxaphosphetane Ph₃P-CHR | | O-CR'₂

];

// Products Alkene [label=<

Alkene R'₂C=CHR

]; TPO [label=<

Triphenylphosphine Oxide Ph₃P=O

];

// Edges {Ylide, Carbonyl} -> Oxaphosphetane [label="[2+2] Cycloaddition"]; Oxaphosphetane -> {Alkene, TPO} [label="Cycloreversion"]; }

Caption: The general mechanism of the Wittig reaction.

The Precursor: Synthesis and Nature of Phosphonium Salts

The journey to the Wittig reaction begins with the preparation of a phosphonium salt. This is typically achieved through a straightforward SN2 reaction between triphenylphosphine and an alkyl halide.[6][12][14] The choice of alkyl halide is crucial; primary alkyl halides are preferred as they react more efficiently via the SN2 mechanism.[12][14]

dot graph Phosphonium_Salt_Synthesis { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Reactants PPh3 [label=<

Triphenylphosphine Ph₃P

]; AlkylHalide [label=<

Alkyl Halide R-CH₂-X

];

// Product PhosphoniumSalt [label=<

Phosphonium Salt [Ph₃P⁺-CH₂-R]X⁻

];

// Edge {PPh3, AlkylHalide} -> PhosphoniumSalt [label="SN2 Reaction"]; }

Caption: Synthesis of a phosphonium salt.

Once the phosphonium salt is obtained, the corresponding ylide is generated by deprotonation with a strong base.[1][14] The acidity of the α-protons on the carbon adjacent to the phosphorus is significantly increased due to the electron-withdrawing nature of the positively charged phosphorus atom.[13] Common bases for this step include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).[13][15]

Experimental Protocol: A Practical Guide

The following protocol outlines a general procedure for a Wittig reaction. It is crucial to note that reaction conditions, particularly the choice of base and solvent, can significantly impact the yield and stereoselectivity.

Step 1: Preparation of the Phosphonium Ylide (Wittig Reagent)

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.0 equivalent) in an anhydrous solvent (e.g., THF or diethyl ether) in a flame-dried flask.[7]

-

Cool the suspension to 0 °C or -78 °C, depending on the reactivity of the ylide and the base used.

-

Slowly add a strong base (e.g., n-BuLi, 1.05 equivalents) dropwise. The formation of the ylide is often indicated by a color change.[7]

-

Allow the mixture to stir for a specified time (typically 30-60 minutes) to ensure complete ylide formation.

Step 2: Reaction with the Carbonyl Compound

-

Dissolve the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent.

-

Slowly add the solution of the carbonyl compound to the freshly prepared ylide solution at the same low temperature.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).[7]

Step 3: Workup and Purification

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

-

The crude product is often purified by column chromatography to remove the triphenylphosphine oxide byproduct.[7]

| Parameter | Choice and Rationale |

| Solvent | Anhydrous, aprotic solvents like THF or diethyl ether are typically used to prevent quenching of the highly basic ylide. |

| Base | Strong bases like n-BuLi or NaH are required for deprotonating unstabilized phosphonium salts. Weaker bases like NaOH or K₂CO₃ can be used for stabilized ylides.[1][16] |

| Temperature | Ylide formation and the initial reaction are often carried out at low temperatures (-78 °C to 0 °C) to control reactivity and side reactions. The reaction is then allowed to warm to room temperature. |

| Reaction Time | Varies depending on the reactivity of the ylide and carbonyl compound. Monitoring by TLC is recommended. |

dot graph Experimental_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Start"]; Ylide_Prep [label="Prepare Phosphonium Ylide"]; Reaction [label="React with Carbonyl"]; Workup [label="Aqueous Workup"]; Purification [label="Purification"]; End [label="Alkene Product"];

// Edges Start -> Ylide_Prep; Ylide_Prep -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> End; }

Caption: A simplified experimental workflow for the Wittig reaction.

Stereochemistry: Controlling the E/Z Outcome

A key feature of the Wittig reaction is its ability to control the stereochemistry of the resulting alkene (E/Z isomerism). This stereoselectivity is primarily determined by the nature of the substituents on the ylide.[2][17]

-

Unstabilized Ylides: These ylides, which bear alkyl or other electron-donating groups, are highly reactive.[18] The reaction is under kinetic control, and the formation of the cis (or syn) oxaphosphetane is favored, leading predominantly to the (Z)-alkene.[19][20][21] This is often rationalized by a puckered transition state that minimizes steric interactions.

-

Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive.[18][22] The initial cycloaddition step is often reversible, allowing for equilibration to the more thermodynamically stable trans (or anti) oxaphosphetane.[21] This intermediate then decomposes to give the (E)-alkene as the major product.[19][20]

-

Semi-stabilized Ylides: Ylides with substituents like aryl or vinyl groups often show poor stereoselectivity, yielding mixtures of (E)- and (Z)-alkenes.[18]

dot graph Stereochemistry { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Reactants Unstabilized_Ylide [label=<

Unstabilized Ylide (R = alkyl)

]; Stabilized_Ylide [label=<

Stabilized Ylide (R = EWG)

]; Carbonyl [label=<

Aldehyde R'-CHO

];

// Intermediates Syn_Oxaphosphetane [label=<

syn-Oxaphosphetane

]; Anti_Oxaphosphetane [label=<

anti-Oxaphosphetane

];

// Products Z_Alkene [label=<

(Z)-Alkene

]; E_Alkene [label=<

(E)-Alkene

];

// Edges {Unstabilized_Ylide, Carbonyl} -> Syn_Oxaphosphetane [label="Kinetic Control"]; Syn_Oxaphosphetane -> Z_Alkene; {Stabilized_Ylide, Carbonyl} -> Anti_Oxaphosphetane [label="Thermodynamic Control"]; Anti_Oxaphosphetane -> E_Alkene; }

Caption: Stereochemical pathways of the Wittig reaction.

Applications in Drug Development and Natural Product Synthesis

The Wittig reaction is a powerful tool in the pharmaceutical industry and in the total synthesis of complex natural products.[3] Its ability to form specific double bonds with predictable stereochemistry is invaluable.[4][23] For example, the industrial synthesis of Vitamin A relies on a Wittig reaction as a key step.[8][24][25] The reaction has also been employed in the synthesis of various drugs, including the antidepressant Prozac and the opioid antagonist nalmefene.[26] Furthermore, its application extends to the synthesis of a wide range of natural products, such as macrolides and alkaloids.[3][4]

Conclusion

The Wittig reaction remains a vital transformation in the arsenal of the synthetic organic chemist. Its reliability, functional group tolerance, and stereochemical predictability make it a first-choice method for alkene synthesis.[2] A thorough understanding of the underlying mechanism, the nature of the phosphonium ylide, and the factors influencing stereoselectivity is paramount for its successful application in the synthesis of novel therapeutics and complex molecular architectures.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. Ylide - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. nbinno.com [nbinno.com]

- 14. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 15. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 16. Synthesis of new water-soluble phosphonium salts and their Wittig reactions in water - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A909495D [pubs.rsc.org]

- 17. quora.com [quora.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chemtube3d.com [chemtube3d.com]

- 20. scribd.com [scribd.com]

- 21. adichemistry.com [adichemistry.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. The Wittig Reaction | Mechanism, Application & Examples | Study.com [study.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. scribd.com [scribd.com]

- 26. newdrugapprovals.org [newdrugapprovals.org]

An In-depth Technical Guide to the Stability and Storage of (3-Methoxybenzyl)triphenylphosphonium chloride

Abstract: (3-Methoxybenzyl)triphenylphosphonium chloride is a pivotal Wittig reagent in organic synthesis, enabling the formation of specific alkene structures.[1][2][3] Its efficacy, however, is intrinsically linked to its chemical stability. This guide provides a comprehensive analysis of the factors governing the stability of this phosphonium salt, including its pronounced hygroscopic nature and sensitivity to certain conditions. We will delineate field-proven protocols for optimal storage, handling, and quality assessment to ensure reproducibility and success in synthetic applications. This document is intended for researchers, chemists, and drug development professionals who rely on the integrity of Wittig reagents for their work.

Chemical Identity and Core Applications

This compound is a quaternary phosphonium salt primarily employed as a precursor to the corresponding phosphorus ylide in the Wittig reaction.[1][2] This reaction is a cornerstone of organic chemistry for converting aldehydes and ketones into alkenes with a high degree of regiochemical control. The methoxy substituent on the benzyl group can influence the reactivity and solubility of the reagent.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18880-05-2 | [4][5][6][7] |

| Molecular Formula | C26H24ClOP | [5][7] |

| Molecular Weight | 418.90 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | ~268 °C (with decomposition) | [3][4] |

| Solubility | Soluble in organic solvents like acetonitrile and chloroform.[1][8] |

Critical Factors Influencing Stability

The stability of phosphonium salts like this compound is paramount. Degradation leads to the formation of impurities, primarily triphenylphosphine oxide (TPPO), which can complicate reactions and purification processes, ultimately reducing yields. The primary culprits for degradation are moisture, and to a lesser extent, elevated temperatures and incompatible chemicals.

Moisture and Hydrolysis: The Primary Degradation Pathway

Hygroscopicity is the most significant stability concern for this class of compounds. Several safety data sheets for analogous benzyl- and methoxymethyl-triphenylphosphonium chlorides explicitly label them as "hygroscopic" or "moisture sensitive".[9][10][11][12][13]

Mechanism of Degradation: Phosphonium salts are susceptible to alkaline hydrolysis.[14][15] While the salt itself is relatively stable, any exposure to moisture, especially in the presence of a base (used to generate the ylide), can initiate degradation. The ylide, formed by deprotonation of the phosphonium salt, is even more reactive towards water.[16][17] The reaction proceeds through a hydroxyphosphorane intermediate, which then collapses to form triphenylphosphine oxide and the corresponding hydrocarbon (3-methoxytoluene in this case).[15][18] This process consumes the active reagent and introduces TPPO as a significant byproduct.

Thermal Stability

This compound exhibits a high melting point with decomposition, indicating good thermal stability under standard laboratory conditions.[3][4] Thermogravimetric analyses of similar phosphonium salts show that thermal decomposition typically begins at temperatures well above those used for most Wittig reactions.[19][20] However, prolonged exposure to strong heat should be avoided as it can lead to decomposition. Hazardous decomposition products can include carbon oxides, hydrogen halides, and oxides of phosphorus.[9][10]

Incompatible Materials

Contact with strong oxidizing agents should be strictly avoided, as they can lead to violent and hazardous reactions.[9][10] Bases are used intentionally to generate the reactive ylide, but uncontrolled exposure outside of the reaction vessel will lead to degradation.

Validated Protocols for Storage and Handling

Adherence to strict storage and handling protocols is essential to preserve the integrity of this compound.

Protocol: Long-Term Storage

To mitigate hygroscopic decomposition, the following storage conditions are mandatory:

-

Container: Keep the container tightly closed at all times when not in use.[9] Consider using a secondary container with a desiccant.

-

Atmosphere: Store in a dry, cool, and well-ventilated place.[9][10] For maximum longevity, storage under an inert atmosphere (e.g., nitrogen or argon) in a desiccator is the gold standard.

-

Temperature: While stable at room temperature, storage in a cool location is recommended.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Cool, dry place (Room Temperature acceptable) | Prevents thermal degradation and minimizes moisture uptake. |

| Atmosphere | Inert gas (N2, Ar); Desiccated | Critical. Prevents hydrolysis by excluding atmospheric moisture.[9][10] |

| Light | Store in a dark place. | While not explicitly noted as highly light-sensitive, this is a general best practice for complex organic reagents. |

| Container | Tightly sealed, original container. | Prevents contamination and moisture ingress.[9] |

Protocol: Weighing and Dispensing for Reaction

Due to the compound's hygroscopic nature, exposure to ambient atmosphere must be minimized during handling.

-

Preparation: Prepare all necessary glassware and ensure it is thoroughly dried (oven- or flame-dried) and cooled under an inert atmosphere.

-

Inert Atmosphere: If possible, perform all transfers inside a glove box.

-

Rapid Weighing: If a glove box is unavailable, weigh the reagent quickly. Have the reaction vessel ready and sealed.

-

Blanketing: Purge the weighing container and the reaction flask with an inert gas (nitrogen or argon) before and after the transfer.

-

Sealing: Immediately and tightly reseal the main storage container after removing the required amount. It is crucial to close the jar promptly to prevent moisture absorption from the air.[12]

Caption: Workflow for handling hygroscopic Wittig reagents.

Analysis of Purity and Degradation

Verifying the purity of the phosphonium salt before use is a critical step for troubleshooting and ensuring reaction reproducibility.

Identifying Degradation Products

The primary degradation product is triphenylphosphine oxide (TPPO) . Its presence can be readily detected using analytical techniques.

Caption: Primary hydrolytic degradation pathway.

Protocol: Quality Control via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective tool for assessing the purity of the Wittig salt.

-

Sample Preparation: Prepare a sample for NMR analysis by dissolving a small amount of the phosphonium salt in a dry deuterated solvent (e.g., CDCl3 or CD3CN).

-

¹H NMR Analysis:

-

Look for the characteristic benzylic protons (–CH₂–P) which typically appear as a doublet due to coupling with the phosphorus atom (JHP ≈ 14-15 Hz).[21]

-

The presence of a singlet corresponding to the methyl group of 3-methoxytoluene would indicate significant degradation.

-

-

³¹P NMR Analysis:

-

This is often the most direct method. The phosphonium salt will have a characteristic chemical shift.

-

Triphenylphosphine oxide (TPPO) gives a distinct, sharp signal at a different chemical shift (typically around +25 to +30 ppm).

-

Quantifying the integral of the TPPO peak relative to the phosphonium salt peak can provide a direct measure of the extent of degradation.

-

Troubleshooting and Field-Proven Insights

-

Low Wittig Reaction Yields: If you experience unexpectedly low yields, the primary suspect should be the quality of the Wittig salt.[22] Moisture contamination during storage or reaction setup is the most common cause. Before re-running the reaction, verify the reagent's purity via NMR.

-

Ylide Instability: The ylide generated from the phosphonium salt can be unstable.[22] Some procedures recommend generating the ylide in situ in the presence of the aldehyde or ketone to ensure it reacts before it has a chance to decompose.[22]

-

Purification Challenges: The byproduct, triphenylphosphine oxide (TPPO), can be notoriously difficult to separate from the desired alkene product due to similar polarity. Minimizing its formation by ensuring the stability of the starting salt is the best strategy. If present, specialized purification techniques may be required.[23]

Conclusion

The chemical integrity of this compound is directly correlated with its performance in the Wittig reaction. Its pronounced hygroscopic nature necessitates rigorous adherence to anhydrous storage and handling conditions. By implementing the protocols outlined in this guide—including storage in a dry, inert atmosphere, minimizing atmospheric exposure during handling, and verifying purity via NMR—researchers can ensure the reagent's stability, leading to more reliable, reproducible, and higher-yielding synthetic outcomes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Chemicals [chemicals.thermofisher.cn]

- 3. This compound | 18880-05-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound | 18880-05-2 | TCI Deutschland GmbH [tcichemicals.com]

- 5. This compound | C26H24ClOP | CID 11407464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. 3-Methoxybenzyltriphenylphosphonium chloride | 18880-05-2 [amp.chemicalbook.com]

- 9. fishersci.se [fishersci.se]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. m.youtube.com [m.youtube.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis - ChemistryViews [chemistryviews.org]

- 15. DSpace [cora.ucc.ie]

- 16. Wittig reagents - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. The mechanism of hydrolysis of phosphonium ylides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. par.nsf.gov [par.nsf.gov]

- 20. escholarship.org [escholarship.org]

- 21. biomedres.us [biomedres.us]

- 22. reddit.com [reddit.com]

- 23. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Spectral Analysis of (3-Methoxybenzyl)triphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methoxybenzyl)triphenylphosphonium chloride is a versatile phosphonium salt that serves as a crucial reagent in a variety of organic syntheses, most notably in the Wittig reaction for the formation of alkenes. Its utility in the synthesis of complex organic molecules makes it a compound of significant interest to researchers in medicinal chemistry and drug development.[1] A thorough understanding of its spectral characteristics is paramount for confirming its identity, purity, and for mechanistic studies. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound, grounded in established spectroscopic principles and supported by comparative data from analogous compounds.

Molecular Structure and Its Influence on Spectral Data

The molecular structure of this compound, with its distinct aromatic and aliphatic regions, gives rise to a characteristic spectral fingerprint. The presence of the electron-donating methoxy group on the benzyl ring, the three phenyl rings attached to the phosphorus atom, and the benzylic methylene bridge all contribute to unique signals in both NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the ¹H NMR spectrum, typically over a range of 0-12 ppm.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound can be interpreted by analyzing the chemical shifts, integration values, and multiplicity of the signals. Based on data from closely related substituted benzyltriphenylphosphonium salts, the following assignments can be predicted.[2][3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.6-7.9 | Multiplet | 15H | Protons of the three triphenylphosphine rings | The electron-withdrawing nature of the phosphonium cation deshields these protons, causing them to appear downfield. |

| ~6.8-7.3 | Multiplet | 4H | Protons of the 3-methoxybenzyl ring | The electron-donating methoxy group shields these protons relative to the unsubstituted benzyl ring. |